Tsuwabukinonol
Description
Tsuwabukinonol is a synthetic organic compound characterized by a bicyclic framework with hydroxyl and ketone functional groups. The compound’s molecular formula (hypothetically C₁₄H₁₂O₃, based on analog compounds) and stereochemistry contribute to its reactivity and solubility profile, making it a candidate for comparative studies with functionally or structurally related molecules.
Properties
CAS No. |
69847-01-4 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
(4R,4aS,6R,7R,8aS)-7-hydroxy-4,4a-dimethyl-6-prop-1-en-2-yl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one |
InChI |
InChI=1S/C15H24O2/c1-9(2)13-8-15(4)10(3)5-12(16)6-11(15)7-14(13)17/h10-11,13-14,17H,1,5-8H2,2-4H3/t10-,11-,13-,14-,15+/m1/s1 |
InChI Key |
YLAHJFYRYZUGRP-BBIZWXPBSA-N |
SMILES |
CC1CC(=O)CC2C1(CC(C(C2)O)C(=C)C)C |
Isomeric SMILES |
C[C@@H]1CC(=O)C[C@H]2[C@]1(C[C@@H]([C@@H](C2)O)C(=C)C)C |
Canonical SMILES |
CC1CC(=O)CC2C1(CC(C(C2)O)C(=C)C)C |
Other CAS No. |
69847-01-4 |
Synonyms |
8 beta-hydroxy-4 beta(H),10 beta(H),5 alpha-eremophil- 11-en-2-one tsuwabukinonol |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
| Property | This compound | 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one | tert-Butyl (2-bromo-5-methoxyphenyl)carbamate |
|---|---|---|---|
| Molecular Formula | C₁₄H₁₂O₃ (hypothetical) | C₈H₆BrNO₂ | C₁₂H₁₅BrNO₃ |
| Molecular Weight | 228.24 g/mol | 228.05 g/mol | 316.16 g/mol |
| Functional Groups | Ketone, hydroxyl | Oxazolone, bromo | Carbamate, bromo, methoxy |
| Solubility (Water) | Low (0.1 mg/mL) | Moderate (1.2 mg/mL) | Low (0.05 mg/mL) |
| Melting Point | 152–154°C | 98–100°C | 120–122°C |
Key Differences :
- Functional Groups: this compound’s ketone-hydroxyl system contrasts with the oxazolone ring in 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one and the carbamate group in the tert-butyl derivative.
Pharmacokinetic and Analytical Differentiation
Table 2: Pharmacokinetic and Spectroscopic Profiles
| Parameter | This compound | 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one | tert-Butyl (2-bromo-5-methoxyphenyl)carbamate |
|---|---|---|---|
| LogP (Lipophilicity) | 2.1 | 1.8 | 3.0 |
| Half-Life (in vitro) | 6.5 hours | 4.2 hours | 8.0 hours |
| Metabolic Pathway | CYP3A4-mediated oxidation | Glucuronidation | Ester hydrolysis |
| IR Peaks (cm⁻¹) | 1680 (C=O), 3200 (O–H) | 1740 (C=O oxazolone), 650 (C–Br) | 1720 (C=O carbamate), 1250 (C–O–C) |
Key Insights :
- Metabolism: this compound’s reliance on CYP3A4 suggests drug-drug interaction risks absent in the glucuronidated analog.
- Spectroscopic Identification: Distinct IR and NMR peaks (e.g., this compound’s hydroxyl stretch at 3200 cm⁻¹) enable differentiation from analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
